molecular formula C12H19NO2 B3164506 [(2,4-Dimethoxyphenyl)methyl](propyl)amine CAS No. 893574-32-8

[(2,4-Dimethoxyphenyl)methyl](propyl)amine

Cat. No.: B3164506
CAS No.: 893574-32-8
M. Wt: 209.28 g/mol
InChI Key: WCAFTJFCXFKFGB-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)methylamine is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 2 and 4 positions and a propyl group attached to the amine nitrogen. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves the alkylation of 2,4-dimethoxybenzylamine with a suitable propylating agent. One common method is the reductive amination of 2,4-dimethoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of (2,4-Dimethoxyphenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imine intermediate formed during synthesis can be reduced to the amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: The primary amine.

    Substitution: Various substituted benzylamines depending on the reagents used.

Scientific Research Applications

(2,4-Dimethoxyphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the amine functionality play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

(2,4-Dimethoxyphenyl)methylamine can be compared with other benzylamine derivatives:

    (2,4-Dimethoxyphenyl)methylamine: Similar structure but with a methyl group instead of a propyl group.

    (2,4-Dimethoxyphenyl)methylamine: Similar structure but with an ethyl group instead of a propyl group.

    (3,4-Dimethoxyphenyl)methylamine: Similar structure but with methoxy groups at the 3 and 4 positions instead of 2 and 4.

The uniqueness of (2,4-Dimethoxyphenyl)methylamine lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAFTJFCXFKFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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